molecular formula C9H7NOS B13686218 5-Isothiocyanato-1,3-dihydroisobenzofuran

5-Isothiocyanato-1,3-dihydroisobenzofuran

Cat. No.: B13686218
M. Wt: 177.22 g/mol
InChI Key: WHQABXJXDADOEY-UHFFFAOYSA-N
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Description

5-Isothiocyanato-1,3-dihydroisobenzofuran is a chemical compound characterized by the presence of an isothiocyanate group attached to a dihydroisobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanato-1,3-dihydroisobenzofuran typically involves the reaction of 1,3-dihydroisobenzofuran with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the isothiocyanate group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanato-1,3-dihydroisobenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The compound can participate in addition reactions with various reagents, resulting in the formation of new chemical bonds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents used. For example, reaction with amines can yield thiourea derivatives, while reaction with alcohols can produce thiocarbamate esters.

Scientific Research Applications

5-Isothiocyanato-1,3-dihydroisobenzofuran has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-1,3-dihydroisobenzofuran involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydroisobenzofuran: Lacks the isothiocyanate group but shares the core structure.

    Isothiocyanatobenzene: Contains the isothiocyanate group but lacks the dihydroisobenzofuran ring.

Uniqueness

5-Isothiocyanato-1,3-dihydroisobenzofuran is unique due to the combination of the isothiocyanate group and the dihydroisobenzofuran ring. This structural feature imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

5-isothiocyanato-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C9H7NOS/c12-6-10-9-2-1-7-4-11-5-8(7)3-9/h1-3H,4-5H2

InChI Key

WHQABXJXDADOEY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)N=C=S

Origin of Product

United States

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